An In-depth Technical Guide to 1H-Pyrrole-2-carboxamide: Structure, Properties, and Applications
An In-depth Technical Guide to 1H-Pyrrole-2-carboxamide: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 1H-Pyrrole-2-carboxamide, a foundational heterocyclic molecule. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, structural characteristics, and therapeutic potential of this important scaffold. We will delve into its physicochemical properties, spectroscopic profile, synthesis, and reactivity, with a particular focus on its role as a key building block in modern medicinal chemistry.
Molecular Structure and Physicochemical Properties
1H-Pyrrole-2-carboxamide is an aromatic amide built upon a five-membered pyrrole ring.[1] This seemingly simple structure possesses a rich electronic character that dictates its physical and chemical behavior. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, rendering the pyrrole ring electron-rich and highly susceptible to electrophilic attack. The carboxamide substituent at the C2 position acts as an electron-withdrawing group, modulating the reactivity of the ring and providing a crucial handle for hydrogen bonding interactions, which is fundamental to its biological activity.[2]
Core Structural and Physical Data
The fundamental properties of 1H-Pyrrole-2-carboxamide are summarized in the table below, providing a quantitative basis for its use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₆N₂O | [3] |
| Molecular Weight | 110.11 g/mol | [3] |
| CAS Number | 4551-72-8 | [3] |
| Appearance | White to brown crystalline solid | [4] |
| Melting Point | 175-178 °C | Sourced from supplier data |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 1 | [3] |
| Rotatable Bonds | 1 | [3] |
Solubility Profile
The solubility of 1H-Pyrrole-2-carboxamide is a critical parameter for its application in both synthesis and biological assays. Its polarity, driven by the amide group and the pyrrole N-H, allows for some interaction with polar solvents, but this is counteracted by the largely non-polar aromatic ring.
-
Water: Insoluble.[4]
-
Organic Solvents: Soluble in Dimethyl Sulfoxide (DMSO), slightly soluble in chloroform and methanol.[4][5]
This solubility profile is typical for small, functionalized heterocyclic compounds and necessitates the use of polar aprotic solvents like DMSO for creating stock solutions for biological screening.
Crystal Structure and Conformational Analysis
The solid-state structure of 1H-Pyrrole-2-carboxamide has been elucidated by X-ray crystallography (CSD Entry: CCDC 278026).[3] The crystal structure reveals a nearly planar conformation, a consequence of the sp² hybridization of the ring atoms and the partial double-bond character of the C2-carbonyl bond. In the solid state, molecules are organized into extensive networks through intermolecular hydrogen bonds. Specifically, the amide N-H protons and the pyrrole N-H proton act as hydrogen bond donors, while the carbonyl oxygen serves as the primary hydrogen bond acceptor. This hydrogen-bonding motif is a self-validating system that dictates the crystal packing and is a key predictor of how this scaffold will interact with biological targets such as enzyme active sites.[6]
Spectroscopic Characterization
The structural identity and purity of 1H-Pyrrole-2-carboxamide are confirmed through a combination of spectroscopic techniques. The following data are based on experimental findings and analysis of closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectrum provides a detailed map of the proton and carbon environments. The chemical shifts are highly predictable due to the aromatic nature of the pyrrole ring and the influence of the carboxamide substituent. (Data predicted based on the closely related pyrrole-2-carboxylic acid).[7]
¹H NMR (DMSO-d₆, 400 MHz):
-
δ ~11.7 ppm (s, 1H): This broad singlet corresponds to the acidic N-H proton of the pyrrole ring.
-
δ ~7.5 ppm (br s, 1H) & ~7.0 ppm (br s, 1H): These two broad singlets are from the two protons of the -CONH₂ group. Their broadness is due to quadrupole coupling with the ¹⁴N nucleus and potential for restricted rotation.
-
δ ~6.9 ppm (m, 1H): This multiplet is assigned to the H5 proton, which is adjacent to the nitrogen atom.
-
δ ~6.7 ppm (m, 1H): This multiplet corresponds to the H3 proton, adjacent to the carboxamide group.
-
δ ~6.1 ppm (m, 1H): This multiplet is assigned to the H4 proton.
¹³C NMR (DMSO-d₆, 100 MHz):
-
δ ~162 ppm: The carbonyl carbon of the amide group.
-
δ ~128 ppm: The C2 carbon atom, bonded to the electron-withdrawing carboxamide group.
-
δ ~122 ppm: The C5 carbon atom.
-
δ ~112 ppm: The C3 carbon atom.
-
δ ~108 ppm: The C4 carbon atom.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the key functional groups. The spectrum of 1H-Pyrrole-2-carboxamide shows characteristic absorption bands confirming its structure. A notable feature is the presence of a carbonyl (C=O) doublet in DMSO solution, indicating rotational isomerism (s-cis/s-trans) around the C(ring)-C(carbonyl) bond.
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | N-H stretching (pyrrole and amide) |
| ~1667, ~1689 (in DMSO) | C=O stretching (Amide I band) |
| ~1600 | N-H bending (Amide II band) |
| ~1550 | C=C stretching (aromatic ring) |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry typically shows a prominent molecular ion peak. The fragmentation pattern is influenced by the stability of the pyrrole ring and the cleavage of the amide side chain.[8]
-
m/z 110 [M]⁺: The molecular ion peak, corresponding to the molecular weight of the compound.[3]
-
m/z 94: Loss of NH₂ radical ([M-NH₂]⁺).
-
m/z 66: Represents the pyrrole cation, resulting from the cleavage of the entire carboxamide group.
Synthesis and Reactivity
Synthetic Protocol: Ammonolysis of Ethyl Pyrrole-2-carboxylate
A reliable and straightforward method for the laboratory-scale synthesis of 1H-Pyrrole-2-carboxamide is the ammonolysis of its corresponding ethyl ester. The precursor, ethyl pyrrole-2-carboxylate, can be synthesized from pyrrole itself.[9]
Step-by-Step Methodology:
-
Synthesis of Ethyl 1H-pyrrole-2-carboxylate (Precursor):
-
Acylation: Pyrrole is first acylated with trichloroacetyl chloride in anhydrous diethyl ether to form 2-pyrrolyl trichloromethyl ketone. The reaction is exothermic and proceeds readily at room temperature.[9]
-
Esterification: The resulting ketone is then treated with sodium ethoxide in ethanol. This effects a haloform-type reaction, yielding ethyl 1H-pyrrole-2-carboxylate after workup and distillation.[9]
-
-
Ammonolysis to 1H-Pyrrole-2-carboxamide:
-
Reaction Setup: Ethyl 1H-pyrrole-2-carboxylate is dissolved in methanol in a sealed pressure vessel.
-
Ammonolysis: An excess of concentrated aqueous ammonia is added, and the mixture is heated (e.g., to 100-120 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water) to yield pure 1H-Pyrrole-2-carboxamide.
-
Chemical Reactivity
The reactivity of 1H-Pyrrole-2-carboxamide is governed by the interplay between the electron-rich pyrrole ring and the electron-withdrawing carboxamide group.
-
Electrophilic Aromatic Substitution: The pyrrole ring is highly activated towards electrophiles.[10] The C2 position is occupied, and the carboxamide group is deactivating. Therefore, electrophilic substitution (e.g., halogenation, nitration) is directed primarily to the C4 and C5 positions. The C4 position is generally favored due to less steric hindrance and the electronic influence of the C2-substituent. Strong acids can cause polymerization, so mild reaction conditions are required.[11]
-
N-Alkylation and N-Acylation: The pyrrole nitrogen can be deprotonated with a suitable base (e.g., NaH) and subsequently alkylated or acylated. This provides a straightforward route to N-substituted derivatives, which is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[2]
-
Reactions of the Amide Group: The amide functionality can undergo standard transformations, such as dehydration to a nitrile or hydrolysis back to the carboxylic acid under harsh acidic or basic conditions.
Applications in Drug Discovery and Development
The 1H-Pyrrole-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Its ability to form key hydrogen bonds while presenting a modifiable aromatic surface makes it an ideal starting point for drug design.
Antitubercular Agents: MmpL3 Inhibition
Derivatives of 1H-Pyrrole-2-carboxamide have emerged as potent inhibitors of the Mycobacterial Membrane Protein Large 3 (MmpL3).[4] MmpL3 is an essential transporter responsible for exporting mycolic acids, critical components of the mycobacterial cell wall.
-
Mechanism of Action: These inhibitors are believed to function by binding within a proton channel of MmpL3, disrupting the proton motive force required for its transport activity.[2] Docking studies reveal that the pyrrole N-H and one of the amide N-H protons form crucial hydrogen bonds with key residues (like Asp645) in the MmpL3 binding pocket. Bulky, lipophilic groups attached elsewhere on the scaffold enhance binding affinity by occupying hydrophobic pockets.[2] The essentiality of these hydrogen bonds is demonstrated by the significant loss of activity upon methylation of either nitrogen atom.[2]
Anti-Inflammatory Agents: PDE4B Inhibition
The pyrrole-2-carboxamide core is also central to the design of selective inhibitors for Phosphodiesterase 4B (PDE4B). PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory signaling pathways.
-
Mechanism of Action: By inhibiting PDE4B, these compounds prevent the breakdown of cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn suppresses the production of pro-inflammatory cytokines (e.g., TNF-α) and enhances the release of anti-inflammatory mediators. The selectivity for the PDE4B isoform over others (like PDE4D) is crucial, as PDE4D inhibition is associated with side effects such as emesis. This selectivity is achieved through specific interactions within the enzyme's active site, where the pyrrole-2-carboxamide moiety often serves as an anchor.
Conclusion
1H-Pyrrole-2-carboxamide is a molecule of significant academic and industrial importance. Its well-defined structure, predictable reactivity, and versatile chemical nature make it an invaluable building block in organic synthesis. For drug development professionals, its proven utility as a pharmacophore scaffold in targeting critical enzymes like MmpL3 and PDE4B underscores its enduring relevance. A thorough understanding of its core chemical properties and structure, as detailed in this guide, is essential for unlocking its full potential in the development of next-generation therapeutics.
References
-
PubChem. 1H-pyrrole-2-carboxamide. National Center for Biotechnology Information. [Link]
-
Li, X., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
PubChem. Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
NIST. 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. [Link]
-
Wang, H., et al. (2020). N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Chemical Science. [Link]
-
Albertson, N. F. (1963). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. [Link]
-
Tighadouini, S., et al. (2015). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
-
Wang, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]
-
Wikipedia. Electrophilic aromatic substitution. Wikipedia. [Link]
-
Meepagala, K. M., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
-
Stanetty, P., et al. (1999). Synthesis of N-Phenylpyrrole Carboximides. Molecules. [Link]
-
Beryozkina, T., et al. (2014). One-pot synthesis of pyrrole-2-carboxylates and -carboxamides via an electrocyclization/oxidation sequence. The Journal of Organic Chemistry. [Link]
-
BIOSYNCE. What is the solubility of pyrrole in different solvents?. BIOSYNCE Blog. [Link]
-
Zeng, G. F., et al. (2008). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]
-
Pearson+. Pyrrole undergoes electrophilic aromatic substitution more readily.... Pearson+. [Link]
-
Chemistry Steps. Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Chemistry Steps. [Link]
-
Silverstein, R. M., & Smith, G. E. (1955). Pyrrole-2-carboxaldehyde. Organic Syntheses. [Link]
-
Liang, X. R., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Wang, W. B., et al. (2011). N-Nitro-1H-pyrrole-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online. [Link]
-
Pearson+. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole.... Pearson+. [Link]
-
Sata, M., et al. (2021). 2-Phenyl-1H-pyrrole-3-carboxamide as a New Scaffold for Developing 5-HT6 Receptor Inverse Agonists with Cognition-Enhancing Activity. ACS Chemical Neuroscience. [Link]
-
Dr. R. S. Shinde. (2020). Pyrrole: Electrophilic Substitution Reactions Lecture 1. YouTube. [Link]
-
Liang, X. R., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. [Link]
-
Oregon State University. 1H NMR Chemical Shift. Oregon State University. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
ResearchGate. 1H-NMR data for 2H-pyrrole-2-one derivative compounds (5a-j). ResearchGate. [Link]
-
Jackson, G., et al. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. International Journal of Mass Spectrometry. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
Sources
- 1. biosynce.com [biosynce.com]
- 2. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-pyrrole-2-carboxamide | C5H6N2O | CID 573553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pyrrole-2-carboxaldehyde | 1003-29-8 [chemicalbook.com]
- 5. 1H-Pyrrole-2-carboxamide | Pyrrole-2-carboxamide |TargetMol [targetmol.com]
- 6. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]
- 8. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
